4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol typically involves multiple steps, starting from simpler organic compoundsThe reaction conditions often require the use of strong bases and catalysts to facilitate the cyclization and alkylation processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and waste generation. The use of advanced catalytic systems and process optimization techniques is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
(3E,7E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene: This compound shares a similar backbone structure but differs in the position and number of double bonds.
(3E,7E,11E)-1-Isopropyl-4,8,12-trimethylcyclotetradeca-3,7,11-trienol: This compound has a similar structure but with different stereochemistry.
Uniqueness
4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol is unique due to its specific arrangement of methyl and isopropyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H34O |
---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
4,8,12-trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)20(21)14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,16,21H,6-7,9-10,13-15H2,1-5H3 |
InChI Key |
ZVWXZFYWLABNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)(C(C)C)O)C |
Origin of Product |
United States |
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